1-(4-Methylpyrimidin-2-yl)propan-1-amine
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Overview
Description
1-(4-Methylpyrimidin-2-yl)propan-1-amine is a heterocyclic amine compound with the molecular formula C9H15N3 It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a propan-1-amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine typically involves the reaction of 4-methylpyrimidine with a suitable amine precursor. One common method involves the use of aminonitriles as starting materials, which are then subjected to hydrogenation in the presence of a palladium catalyst to yield the desired amine . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. This allows for the efficient and consistent production of the compound. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-2-amine
- 1-(3’,4’-Disubstituted phenyl)propan-2-amines
Uniqueness
1-(4-Methylpyrimidin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
1-(4-Methylpyrimidin-2-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C9H12N2
- Molecular Weight : Approximately 164.20 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methyl group at the 4-position and an amine functional group attached to a propan-1-amine chain.
Overview of Biological Activities
Research indicates that this compound exhibits various biological activities, particularly:
- Antimicrobial Properties : The compound has been studied for its potential to inhibit the growth of various microorganisms, suggesting its application in treating infections.
- Antiviral Properties : Preliminary studies indicate that it may possess antiviral activity, although further research is needed to elucidate the specific mechanisms involved.
The mechanism of action often involves binding to specific enzymes or receptors, modulating their activity, and potentially inhibiting microbial growth or influencing metabolic pathways .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Antimicrobial Activity
A study highlighted the compound's efficacy against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus with an IC50 value indicating effective antimicrobial action .
Antiviral Potential
In vitro studies have shown that this compound can inhibit viral replication in certain cell lines, suggesting its potential as an antiviral agent. The exact viral targets and pathways remain under investigation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-2-amine | Similar pyrimidine structure | Antimicrobial | Exhibits similar properties but with different potency levels |
1-(3’,4’-Disubstituted phenyl)propan-2-amines | Different substitution pattern | Varies | Useful for comparative studies in drug design |
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-3-7(9)8-10-5-4-6(2)11-8/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
LDWSPPRQELMRTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CC(=N1)C)N |
Origin of Product |
United States |
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